molecular formula C16H12BrNO3 B4437886 8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No. B4437886
M. Wt: 346.17 g/mol
InChI Key: RVVYSMQOHWPESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, also known as BDQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been found to have potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Mechanism of Action

8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one inhibits the mycobacterial ATP synthase by binding to the c-ring of the enzyme, which prevents the rotation of the rotor and the synthesis of ATP. This leads to a decrease in energy production and ultimately the death of the mycobacterium. 8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to be highly specific for the mycobacterial ATP synthase and does not affect the human enzyme.
Biochemical and Physiological Effects:
8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to have low toxicity and good pharmacokinetic properties, making it an attractive candidate for use in tuberculosis therapy. It has been found to be well-tolerated in clinical trials and has shown promising results in the treatment of multidrug-resistant tuberculosis. 8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic efficacy.

Advantages and Limitations for Lab Experiments

One advantage of 8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is its specificity for the mycobacterial ATP synthase, which allows for targeted inhibition of the enzyme. This makes it a useful tool for studying the role of the ATP synthase in mycobacterial physiology and metabolism. However, one limitation of 8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is its high cost, which may restrict its use in some research settings.

Future Directions

There are several potential future directions for research on 8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one. One area of interest is the development of new derivatives of 8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one with improved potency and pharmacokinetic properties. Another area of research is the exploration of the role of the mycobacterial ATP synthase in drug resistance and persistence. Additionally, 8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one may have applications in the treatment of other bacterial infections, and further studies are needed to explore its potential in this area.

Scientific Research Applications

8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been extensively studied for its potential applications in the treatment of tuberculosis. It has been found to be a potent inhibitor of the mycobacterial ATP synthase, which is essential for the survival of Mycobacterium tuberculosis. 8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to have antimicrobial activity against drug-resistant strains of tuberculosis and has been approved for use in combination therapy for the treatment of multidrug-resistant tuberculosis.

properties

IUPAC Name

8-(4-bromophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c17-10-3-1-9(2-4-10)11-6-16(19)18-13-7-15-14(5-12(11)13)20-8-21-15/h1-5,7,11H,6,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVYSMQOHWPESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC3=C(C=C2NC1=O)OCO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 5
8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

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